Stigmasterol

Catalog No.
S577942
CAS No.
83-48-7
M.F
C29H48O
M. Wt
412.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Stigmasterol

CAS Number

83-48-7

Product Name

Stigmasterol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C29H48O

Molecular Weight

412.7 g/mol

InChI

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,19-21,23-27,30H,7,11-18H2,1-6H3/b9-8+/t20-,21-,23+,24+,25-,26+,27+,28+,29-/m1/s1

InChI Key

HCXVJBMSMIARIN-PHZDYDNGSA-N

SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C

Solubility

Very soluble in benzene, ethyl ether, ethanol
Soluble in the usual organic solvents

Synonyms

Poriferasterol, Stigmasterol

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C

Isomeric SMILES

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C

Stigmasterol is a plant sterol, specifically an unsaturated phytosterol, classified within the tetracyclic triterpenes. Its chemical structure is defined as [(3S, 8S, 9S, 10R, 13R, 14S, 17R)-17-[(E, 2R, 5S)-5-ethyl-6-methylhept-3-en-2-yl]-10, 13-dimethyl-2, 3, 4, 7, 8, 9, 11, 12, 14, 15, 16, 17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol] . Stigmasterol is prevalent in various plant oils such as soybean oil and is also found in herbs like Ophiopogon japonicus and Mirabilis jalapa. It plays a crucial role in maintaining cell membrane structure and function in plants and has been identified as a significant component in the diet for its potential health benefits .

Cholesterol Metabolism:

Stigmasterol exhibits a cholesterol-lowering effect. Studies suggest it competes with dietary cholesterol for intestinal absorption, thereby reducing LDL (bad) cholesterol levels. However, the exact mechanism remains under investigation [].

Other Potential Mechanisms:

Research suggests stigmasterol might possess anti-inflammatory, anti-cancer, and immune-modulatory properties. However, the underlying mechanisms require further exploration [].

Anticancer Properties:

Stigmasterol exhibits promising anti-cancer effects through various mechanisms. It has been shown to:

  • Induce cell death (apoptosis): Studies suggest stigmasterol can trigger apoptosis in various cancer cell lines, including breast, lung, and ovarian cancers [].
  • Suppress cell proliferation and migration: It can inhibit the growth and movement of cancer cells, potentially hindering tumor formation and spread [].
  • Modulate signaling pathways: Research indicates that stigmasterol might target specific signaling pathways crucial for cancer development, such as the JAK/STAT and Akt/mTOR pathways [].

Anti-diabetic Potential:

Studies have investigated the potential anti-diabetic effects of stigmasterol, demonstrating its ability to:

  • Reduce blood sugar levels: Research suggests stigmasterol might help manage blood sugar by improving insulin sensitivity and reducing glucose production in the liver.
  • Enhance insulin secretion: Some studies indicate that stigmasterol may stimulate insulin release from pancreatic beta cells, potentially aiding in blood sugar regulation.

Neuroprotective Effects:

Emerging research explores the potential neuroprotective properties of stigmasterol:

  • Antioxidant activity: Studies suggest that stigmasterol exhibits antioxidant properties, potentially protecting brain cells from damage caused by oxidative stress [].
  • Neuroprotection against neurodegenerative diseases: Research suggests a potential role for stigmasterol in protecting neurons from damage associated with Alzheimer's disease and Parkinson's disease [].

Other Potential Applications:

Aside from the areas mentioned above, stigmasterol is being investigated for its potential applications in:

  • Anti-inflammatory and immunomodulatory effects [].
  • Antiparasitic and antimicrobial properties [].
  • Management of bone health and osteoarthritis [].

Stigmasterol undergoes various chemical transformations. It can be converted into progesterone and other steroid hormones through partial synthesis processes . The compound can also undergo oxidation reactions to yield a series of products that are valuable for research and industrial applications . Additionally, stigmasterol's structural features allow it to participate in reactions typical of sterols, including desaturation and hydroxylation.

Stigmasterol exhibits a wide range of biological activities. Research has shown its potential as an anticancer agent by modulating signaling pathways like Akt/mTOR and JAK/STAT . It also demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha . Other notable activities include:

  • Antioxidant: Protects cells from oxidative stress.
  • Anti-diabetic: Reduces blood glucose levels and improves insulin sensitivity.
  • Antimicrobial: Exhibits antibacterial and antifungal effects.
  • Neuroprotective: Offers protection against neurodegenerative conditions by regulating reactive oxygen species .

Stigmasterol is synthesized primarily through the mevalonate pathway in plants. This biosynthetic route involves several enzymatic steps that convert β-sitosterol into stigmasterol via desaturation at the C22 position . Various extraction methods have been developed to isolate stigmasterol from plant sources. Techniques such as chromatography and spectroscopic methods (Nuclear Magnetic Resonance and Mass Spectrometry) are commonly employed for purification .

Stigmasterol has several applications across various fields:

  • Pharmaceuticals: Used as a precursor for synthesizing steroid hormones like progesterone and cortisone .
  • Food Industry: Acts as a food additive to enhance phytosterol content in products aimed at lowering low-density lipoprotein cholesterol levels .
  • Cosmetics: Incorporated into formulations due to its skin health benefits.
  • Agriculture: Investigated for its role in plant stress responses and potential applications in enhancing crop resilience .

Research on stigmasterol's interactions highlights its capacity to modulate various biological pathways. For instance, it has been shown to enhance the efficacy of certain chemotherapeutic agents by downregulating anti-apoptotic proteins in cancer cells . Additionally, stigmasterol interacts with cellular membranes to influence permeability and signaling processes related to stress responses in plants .

Stigmasterol shares structural similarities with other phytosterols but possesses unique characteristics that differentiate it. Here are some comparable compounds:

CompoundStructural FeaturesUnique Aspects
β-SitosterolSimilar structure but lacks trans double bondMore common in plant oils; less potent anti-cancer activity
CampesterolContains a methyl group at C24Less effective in lowering cholesterol levels compared to stigmasterol
StigmastanolSaturated form of stigmasterolLacks double bond at C22; different biological activities

Stigmasterol's unique trans double bond at the C22 position enhances its biological activity compared to these similar compounds. This feature contributes to its effectiveness in various therapeutic applications and its role in plant stress responses .

Physical Description

Solid

XLogP3

8.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

412.370516150 g/mol

Monoisotopic Mass

412.370516150 g/mol

Heavy Atom Count

30

LogP

log Kow = 9.43 (est)

Melting Point

170 °C

UNII

99WUK5D0Y8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

/EXPL/ ... The primary aim of this study was to determine the efficacy of a low-fat spread enriched with plant sterols in reducing total and low density lipoprotein-cholesterol (LDL-C) concentrations in primary hypercholesterolemia. The secondary objective was to evaluate whether patients receiving a lipid-lowering drug (fibrate) might differ in their response to plant sterols. The study was a randomized, double-blind, placebo-controlled two-period cross-over trial with two treatments and three periods. Both treatment periods lasted 2 months, with a washout period (2 months) between them. Spread enriched with plant sterols was compared to non-enriched control spread. Fortified fat spread provided 1.6 g/day of plant sterols derived from edible vegetable oils and fatty acids from sunflower seed oil. The plant sterol content consisted of sitosterol esters (50%), campesterol esters (25%), stigmasterol esters (20%) and 10% of other esters. Data in 53 hypercholesterolemic patients (31 females and 22 males) who completed the study were as follows: patients were 58+/-12 years of age with mean body mass index 23.5+/-2.8 kg/m2 (mean+/-SD). No adverse side-effects of the diet were reported. Plasma total cholesterol and LDL-C concentrations were significantly reduced by 6.4% and 8.8%, respectively, after using the spread enriched in plant sterols, as compared to controls (0.0% and 1.3%, respectively). No effect on high density lipoprotein-cholesterol (HDL-C) and lipoprotein(a) concentrations was detected. When subjects were divided in two subgroups according to fibrate treatment, supplementation with phytosterols decreased plasma cholesterol and LDL-C by 8.5% and 11.1%, respectively in the subgroup of patients treated with fibrates... /It was concluded/ that phytosterol-enriched spread is a useful adjunctive therapy for hypercholesterolemic patients.
/EXPL/ The commonly consumed plant sterols are sitosterol, stigmasterol and campesterol which are predominantly supplied by vegetable oils. ... The nutritional interest derives from the fact that the sterols have a similar structure to cholesterol, and have the capacity to lower plasma cholesterol and LDL cholesterol. Since the morbidity and mortality from cardiovascular disease have been dramatically reduced using cholesterol-lowering drugs (statins), the interest in plant sterols lies in their potential to act as a natural preventive dietary product.
/EXPL/ A study was conducted in 12 healthy males and 12 healthy females (mean age 36 years, mean body mass index 24 kg/m2), to determine the effect of a margarine enriched with phytosterol esters on fecal short-chain fatty acids (SCFAs) and fecal bacterial enzyme activities, viable fecal microflora count, female sex hormones and serum cholesterol concentrations. The study design was a two-period, parallel dosing, randomized, placebo-controlled dietary study. Under controlled dietary conditions, participants consumed 40 g of the control margarine for 21 and 28 consecutive days for males and females, respectively. This was followed immediately by the second part of the study where subjects were equally and randomly allocated to consume daily 40 g of either the control or the test margarine, containing 8.6 g vegetable oil phytosterols (a mixture of beta-sitosterol, campesterol and stigmasterol), also for 21 or 28 days. All females were shown to have a regular menstrual cycle and were on an established method of contraception not involving oral contraceptives. When compared with the control group values, the test group showed a significant reduction in serum total and LDL cholesterol concentrations of 18 and 23% (P < 0.001; P < 0.001) respectively, in fecal lactic acid concentration (P = 0.039) and in serum progesterone levels (P = 0.021). There were no other significant treatment effects. Within each group a number of significant changes occurred compared to baseline. In the test group, fecal lactic acid concentration and the ratio of acetic acid:total SCFA; and the ratio of butyric acid:total SCFA, in the control group were both significantly reduced (P = 0.016). Compared to baseline, azo-reductase activity was significantly reduced in the control group (P = 0.047). Total fecal aerobes (P = 0.028), lactobacilli (P = 0.003) and staphylococci (P = 0.025) content was also significantly reduced in the control group, while in the test group only lactobacilli content was reduced (P = 0.019). Of the significant findings reported in this study, none was considered to be of biological importance except the beneficial reduction in serum total and LDL-cholesterol concentrations...

Pharmacology

Stigmasterol is a steroid derivative characterized by the hydroxyl group in position C-3 of the steroid skeleton, and unsaturated bonds in position 5-6 of the B ring, and position 22-23 in the alkyl substituent. Stigmasterol is found in the fats and oils of soybean, calabar bean and rape seed, as well as several other vegetables, legumes, nuts, seeds, and unpasteurized milk.

Vapor Pressure

1.62X10-10 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

83-48-7

Absorption Distribution and Excretion

... Metabolism of plant sterols and squalene administered intravenously in the form of lipid emulsion mimicking chylomicrons (CM) /was studied/. The CM-like lipid emulsion was prepared by dissolving squalene in commercially available Intralipid. The emulsion was given as an intravenous bolus injection of 30 mL containing 6.3 mg of cholesterol, 1.9 mg of campesterol, 5.7 mg of sitosterol, 1.6 mg of stigmasterol, 18.1 mg of squalene, and 6 g of triglycerides in six healthy volunteers. Blood samples were drawn from the opposite arm before and serially 2.5 -180 min after the injections. The decay of CM squalene, plant sterols, and triglycerides was monoexponential. The half-life of CM squalene was 74 +/- 8 min, that of campesterol was 37 +/- 5 min (P < 0.01 from squalene), and those of sitosterol, stigmasterol, and triglycerides were 17 +/- 2, 15 +/- 1, and 17 +/- 2 min, respectively (P < 0.01 from squalene and campesterol). The CM squalene concentration still exceeded the baseline level 180 min after injection (P = 0.02), whereas plant sterols and triglycerides returned to the baseline level between 45 and 120 min after injection. The half-lives of squalene and campesterol were positively correlated with their fasting CM concentrations. In addition, VLDL squalene, campesterol, and triglyceride concentrations, VLDL, LDL, and HDL sitosterol concentrations, as well as VLDL and LDL stigmasterol concentrations were increased significantly...
Rats were dosed by oral gavage with 14C-labelled samples of cholesterol, beta-sitosterol or beta-sitostanol or (3)H-labelled samples of beta-sitostanol, campesterol, campestanol or stigmasterol dissolved in sunflower seed oil. Urine and feces were collected for up to 96 hours after dosing. ... Animals were sacrificed and either prepared for whole body autoradiography or tissues and carcass remains were assayed for 14C or (3)H. The overall absorption of phytosterols was low as judged by tissue and carcass levels of radioactivity. Elimination from the body was mainly in the feces and was initially very rapid, but traces of material were still being excreted at 4 days after dosing. While total absorption of the phytosterols could not be fully quantified without biliary excretion data, it was clear that cholesterol was absorbed to the greatest extent (27% of the dose in females at 24 hours). Campesterol (13%) was absorbed more than beta-sitosterol and stigmasterol (both 4%) which were absorbed more than beta-sitostanol and campestanol (1-2%). The absorption of phytosterols was slightly greater in females than males. For each test material, the overall pattern of tissue distribution of radioactivity was similar, with the adrenal glands, ovaries and intestinal epithelia showing the highest levels and the longest retention of radioactivity.
Intestinal absorption of cholesterol, campesterol, campestanol, stigmasterol and sitosterol were measured in 10 healthy subjects by an intestinal perfusion technique over a 50 cm segment of the upper jejunum using sitostanol as non-absorbable marker. Cholesterol absorption was highest and averaged 33%., whereas the absorption rate of sitosterol averaged 4.2% and of stigmasterol 4.8%....
To study the effects of dietary stigmasterol on sterol and bile acids metabolism, Wistar rats were fed diets containing various amounts of stigmasterol. Feeding high stigmasterol doses (11, 26 or 52 mg/day) led to increased cholesterol, coprostanol and bile acid output. These effects were dose-dependent, and likely to be related to the inhibitory effect of plant sterols on cholesterol absorption. Moreover, it accounts for the beneficial effect of the stigmasterol on cholesterol lowering.
Tobacco sterols (cholesterol, beta-sitosterol, campesterol, and stigmasterol) are present in tobacco smoke and appear in plasma of mammals exposed to cigarette smoke. Because tobacco sterols may be important in the pathogenesis of smoking-induced lung and vascular diseases, ... the pattern of deposition of cigarette sterols in the lungs and appearance of cigarette sterols in plasma and body organs of rats /were studied/. After exposure to twenty 5 mL "puffs" of smoke from tobacco labeled with [4-14C]cholesterol or beta-[4-14C]sitosterol, rats were killed just after exposure (day 0) and on days 2, 5, 8, 11, 15, and 30, and the lungs and selected body organs analyzed for activity. ... Cigarette sterols /were/ associated with particulates in cigarette smoke, deposited mostly in distal airspaces and parenchyma of the lungs, and appear in plasma and several body organs for more than 30 days after this single exposure to cigarette smoke. Bronchoalveolar lavage fluid contained relatively small amounts of radiolabel for only the first few days, suggesting that most of the sterols were rapidly incorporated in lung parenchyma...

Metabolism Metabolites

Metabolism of phytosterols was investigated using rat feces and liver microsomes. Feces were collected after phytosterols (a well characterized mixture of beta-sitosterol 40%, campesterol 30% and dihydrobrasicasterol) were administered orally (0.5 g/kg) to rats. Metabolites of phytosterols were identified using GC/MS. Three peaks were eluted at 12.47, 12.65, 12.87 min and had characteristic molecular ions m/z 428, 430, 432, respectively. Three fecal metabolites were identified as androstadienedione, androstenedione, and androstanedione. No metabolites could be detected in the rat liver microsomal reaction mixture. The results suggest that the metabolites of phytosterols in rat feces are formed by oxidation at 3- position, saturation at 5- and 6- position, and 17- side chain cleavage in the rat large intestine.
Plant sterols are an essential component of the membranes of all eukaryotic organisms. They are either synthesized de novo or taken up from the environment. Their function appears to be to control membrane fluidity and permeability, although some plant sterols have a specific function in signal transduction. The phytosterols are products of the isoprenoid pathway. The dedicated pathway to sterol synthesis in photosynthetic plants occurs at the squalene stage through the activity of squalene synthetase. Although the activity of 3-hydroxymethyl-3-glutaryl coenzyme A (HGMR) is rate-limiting in the synthesis of cholesterol, this does not appear to be the case with the plant sterols. Up-regulation of HGMR appears to increase the biosynthesis of cycloartenol but not the delta5-sterols. A decline in sterol synthesis is associated with a suppression of squalene synthetase activity, which is probably a critical point in controlling carbon flow and end-product formation. The major post-squalene biosynthetic pathway is regulated by critical rate-limiting steps such as the methylation of cycloartenol into cycloeucalenol. Little is known about the factors controlling the biosynthesis of the end-point sterol esters or stanols.

Wikipedia

Stigmasterol
Ethyl_loflazepate

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Stigmasterols and C24-ethyl derivatives [ST0104]

Methods of Manufacturing

Usually isolated from the phytosterol mixture from soy or calabar beans

General Manufacturing Information

Stigmasterol occurs with beta-sitosterol at a concentration of 12-25% in the nonsaponifiable fraction of soybean oil. The sterols are extracted as a mixture, but their similarity makes the purification and isolation of stigmasterol extremely difficult.
A plant sterol

Analytic Laboratory Methods

Method: EPA-OW/OST 1698; Procedure: high resolution gas chromatography combined with high resolution mass spectrometry; Analyte: stigmasterol; Matrix: multi-media environmental samples; Detection Limit: 0.6 nanograms/L.

Dates

Modify: 2023-08-15
1. Cabral CE, Klein MRST. Phytosterols in the Treatment of Hypercholesterolemia and Prevention of Cardiovascular Diseases. Arq Bras Cardiol. 2017 Nov;109(5):475-482. doi: 10.5935/abc.20170158. PMID: 29267628; PMCID: PMC5729784.

2. Ferrer A, Altabella T, Arró M, Boronat A. Emerging roles for conjugated sterols in plants. Prog Lipid Res. 2017 Jul;67:27-37. doi: 10.1016/j.plipres.2017.06.002. Epub 2017 Jun 27. PMID: 28666916.

3. Kangsamaksin T, Chaithongyot S, Wootthichairangsan C, Hanchaina R, Tangshewinsirikul C, Svasti J. Lupeol and stigmasterol suppress tumor angiogenesis and inhibit cholangiocarcinoma growth in mice via downregulation of tumor necrosis factor-α. PLoS One. 2017 Dec 12;12(12):e0189628. doi: 10.1371/journal.pone.0189628. PMID: 29232409; PMCID: PMC5726636.

4. Kametani T, Furuyama H. Synthesis of vitamin D3 and related compounds. Med Res Rev. 1987 Apr-Jun;7(2):147-71. doi: 10.1002/med.2610070202. PMID: 3033409.

5. Sundararaman P, Djerassi C. A convenient synthesis of progesterone from stigmasterol. J Org Chem. 1977 Oct 28;42(22):3633-4. doi: 10.1021/jo00442a044. PMID: 915584.

Explore Compound Types